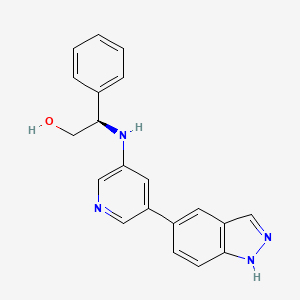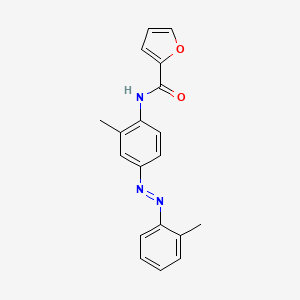
CHD-5
Vue d'ensemble
Description
CHD-5, également connu sous le nom de protéine liant l'ADN de l'hélicase du chromodomaine 5, est un membre de la famille des protéines liant l'ADN de l'hélicase du chromodomaine. Cette famille est caractérisée par un chromodomaine, un domaine de liaison à l'ATP de l'hélicase et un domaine fonctionnel supplémentaire. This compound est une protéine spécifique aux neurones qui joue un rôle crucial dans le remodelage de la chromatine et la transcription des gènes. Il est également considéré comme un gène suppresseur de tumeur potentiel, en particulier dans le contexte du neuroblastome .
Applications De Recherche Scientifique
CHD-5 has several scientific research applications, including:
Chemistry: Used in studies related to chromatin remodeling and gene transcription.
Biology: Plays a role in the development of the nervous system and acts as a tumor suppressor.
Medicine: Investigated for its potential role in treating neuroblastoma and other cancers.
Industry: Used in the production of pharmaceuticals and agricultural chemicals
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de CHD-5 implique des processus biochimiques complexes. Une méthode comprend la réduction de la résorcine avec un donneur d'hydrogène en présence d'un catalyseur métallique pour produire la 1,3-cyclohexanedione, qui est un précurseur du this compound . Ce processus implique généralement des pressions élevées et des conditions alcalines.
Méthodes de production industrielle
la production de composés apparentés implique souvent l'hydrogénation de composés hydroxy aromatiques en utilisant des catalyseurs tels que le nickel de Raney, le ruthénium ou le rhodium sur des supports .
Analyse Des Réactions Chimiques
Types de réactions
CHD-5 subit diverses réactions chimiques, notamment :
Oxydation : implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Oxydation : les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : les réactifs courants comprennent l'hydrogène gazeux et des catalyseurs métalliques tels que le palladium sur carbone.
Substitution : les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des hydrocarbures .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : utilisé dans des études liées au remodelage de la chromatine et à la transcription des gènes.
Biologie : joue un rôle dans le développement du système nerveux et agit comme un suppresseur de tumeurs.
Médecine : étudié pour son rôle potentiel dans le traitement du neuroblastome et d'autres cancers.
Industrie : utilisé dans la production de produits pharmaceutiques et de produits chimiques agricoles
Mécanisme d'action
This compound exerce ses effets en se liant à l'ADN par le biais des histones et en régulant la transcription des gènes. Il reconnaît spécifiquement et se lie à la « Lys-27 » triméthylée (H3K27me3) et à la « Lys-4 » non méthylée de l'histone H3. En tant que composant du complexe de désacétylase de l'histone NuRD, il participe au remodelage de la chromatine. This compound active l'expression des gènes favorisant la différenciation terminale des neurones et régule positivement la triméthylation de l'histone H3 en « Lys-27 », réprimant ainsi les gènes qui favorisent la différenciation en lignées cellulaires non neuronales .
Mécanisme D'action
CHD-5 exerts its effects by binding to DNA through histones and regulating gene transcription. It specifically recognizes and binds trimethylated ‘Lys-27’ (H3K27me3) and non-methylated ‘Lys-4’ of histone H3. As a component of the histone deacetylase NuRD complex, it participates in the remodeling of chromatin. This compound activates the expression of genes promoting neuron terminal differentiation and positively regulates the trimethylation of histone H3 at ‘Lys-27’, thereby repressing genes that promote differentiation into non-neuronal cell lineages .
Comparaison Avec Des Composés Similaires
Composés similaires
CHD1 : un autre membre de la famille des protéines liant l'ADN de l'hélicase du chromodomaine, impliqué dans le remodelage de la chromatine.
CHD2 : semblable à CHD-5, il joue un rôle dans la transcription des gènes et le remodelage de la chromatine.
CHD3 : fonctionne dans le remodelage de la chromatine et fait partie du complexe NuRD.
Unicité de this compound
This compound est unique en raison de son expression spécifique aux neurones et de son rôle en tant que suppresseur de tumeur potentiel dans le neuroblastome. Contrairement aux autres membres de la famille des protéines liant l'ADN de l'hélicase du chromodomaine, this compound régule spécifiquement les gènes impliqués dans la différenciation terminale des neurones et réprime les gènes favorisant la différenciation en lignées cellulaires non neuronales .
Propriétés
IUPAC Name |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-3-4-7-17(13)22-21-15-9-10-16(14(2)12-15)20-19(23)18-8-5-11-24-18/h3-12H,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQWQMVBBQKHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701040171 | |
| Record name | 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289494-16-2 | |
| Record name | 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 289494-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: CHD-5, chemically known as (E)-N-(2-methyl-4-(o-tolyldiazenyl)phenyl)furan-2-carboxamide, is a potent antagonist of the aryl hydrocarbon receptor (AHR). [, , ] The AHR is a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism, cell cycle regulation, and immune responses. [, , ]
A: While the exact binding mechanism is yet to be fully elucidated, this compound acts as a competitive antagonist, likely binding to the ligand-binding domain of the AHR and preventing the binding of agonists. [, , ] This, in turn, inhibits AHR activation and downstream signaling.
A: By inhibiting AHR, this compound effectively blocks agonist-induced AHR nuclear translocation, preventing the formation of the AHR-ARNT complex, and subsequently suppressing the transcription of AHR target genes. [, , ] This leads to the inhibition of AHR-mediated enzyme activity and changes in gene expression profiles related to xenobiotic metabolism, cell cycle control, and immune function. [, , ]
A: this compound is a derivative of the known AHR antagonist CH223191. Research indicates that incorporating electronegative groups at the R1 position of the CH223191 scaffold significantly enhances AHR antagonistic properties. [, , ] this compound, with its specific R1 group, exemplifies this structure-activity relationship.
A: Studies demonstrate that this compound exhibits potent AHR antagonistic activity comparable to, and in some assays even exceeding, that of its parent compound, CH223191. [, , ] Importantly, unlike CH223191, this compound does not display AHR-independent proproliferative effects, suggesting improved selectivity. [, , ]
ANone: The provided research primarily focuses on the discovery and in vitro characterization of this compound as a novel AHR antagonist. Information on its stability under various conditions and potential formulation strategies is not elaborated upon in these studies.
ANone: The research presented primarily focuses on the in vitro characterization of this compound. Data regarding its absorption, distribution, metabolism, excretion, and in vivo activity is not discussed.
ANone: No, the research papers provided do not discuss in vivo efficacy studies or clinical trials for this compound. The focus remains on its synthesis and in vitro characterization as a potent and selective AHR antagonist.
ANone: The provided research does not delve into potential resistance mechanisms or cross-resistance profiles of this compound. Further investigations are needed to explore these aspects.
ANone: The provided research focuses on the pharmacological characterization of this compound and does not address its environmental impact or degradation.
ANone: The provided research does not include comparative analyses with other AHR antagonists, nor does it offer information on production costs or broader impact assessments.
ANone: Further research on this compound could investigate:
A: The discovery of this compound as a potent and selective AHR antagonist provides a valuable tool for investigating the role of AHR in various physiological and pathological processes. [, , ] It offers a starting point for the development of novel therapeutics targeting AHR signaling for the treatment of diseases where AHR dysregulation is implicated.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)
![[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine;hydrochloride](/img/structure/B606557.png)

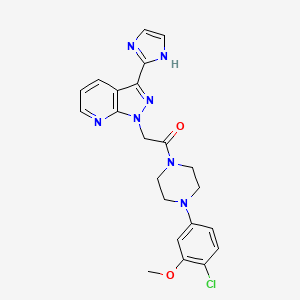
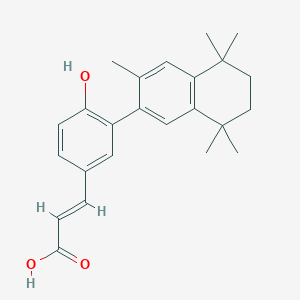
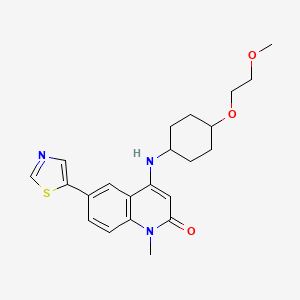
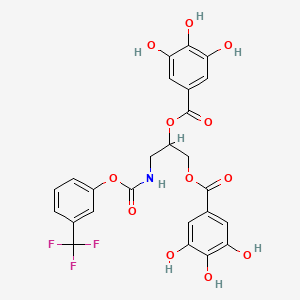
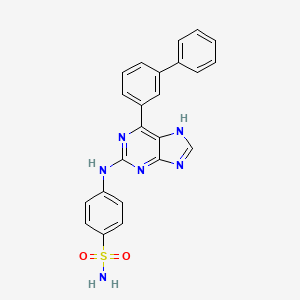
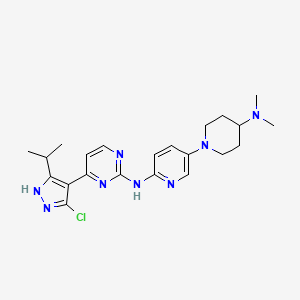
![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)
